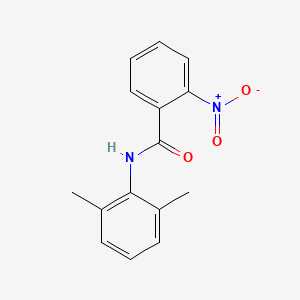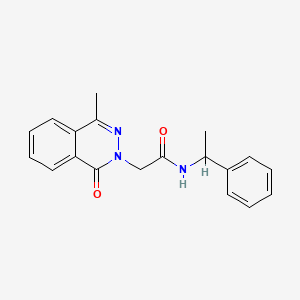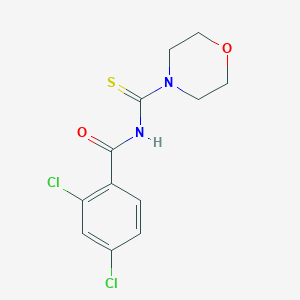![molecular formula C22H23F3N6O B5558212 4-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-6-{4-[2-(trifluoromethyl)benzoyl]-1-piperazinyl}pyrimidine](/img/structure/B5558212.png)
4-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-6-{4-[2-(trifluoromethyl)benzoyl]-1-piperazinyl}pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is part of a broader class of chemicals known for their diverse biological activities and chemical functionalities. It features a core structure that is modified to impact its physical, chemical, and biological properties significantly.
Synthesis Analysis
The synthesis of pyrimidine derivatives, including structures similar to the specified compound, often involves multistep reactions including condensation, cyclization, and substitution reactions. Methods include the one-pot synthesis of benzo[4,5]imidazo[1,2-a]pyrimidine derivatives, highlighting the utility of water as a green solvent and the use of readily available catalysts for improved yield and environmental friendliness (Liu, Lei, & Hu, 2012).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is critically important for their biological activities. Studies have detailed the crystalline structures of related compounds, providing insight into their molecular geometries, tautomeric forms, and intramolecular interactions, which are essential for understanding their chemical behaviors and interactions with biological targets (Karczmarzyk & Malinka, 2004).
Chemical Reactions and Properties
Pyrimidine derivatives undergo various chemical reactions, including nucleophilic substitutions and cyclizations, enabling the synthesis of a wide range of compounds with potential pharmacological activities. These reactions often involve the formation of new rings or the introduction of functional groups that significantly alter the compound's properties (Elmaati, 2002).
Physical Properties Analysis
The physical properties of pyrimidine derivatives, such as solubility, melting points, and crystal structure, are influenced by their molecular structure. These properties are essential for the compound's formulation and application in various fields, including pharmaceuticals (Fedotov et al., 2022).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with biological molecules, dictate the utility of pyrimidine derivatives in medicinal chemistry. The introduction of specific functional groups, such as trifluoromethyl groups, can enhance these properties, leading to compounds with potential as drug candidates (Jismy et al., 2019).
Wissenschaftliche Forschungsanwendungen
Environmental and Health Impacts of Heterocyclic Compounds
Heterocyclic amines, such as those structurally related to the given compound, have been studied for their presence in the environment and potential health effects. For example, studies have demonstrated that humans are continually exposed to carcinogenic heterocyclic amines in food, suggesting a potential risk factor for the development of cancer (Ushiyama et al., 1991). Moreover, exposure to heterocyclic amines has been quantified in various cooked foods, providing essential data for assessing dietary risks (Wakabayashi et al., 1993).
Pharmacokinetic Studies
The compound's structural features, including the presence of a piperazine ring and heterocyclic elements, resemble those of several drugs and investigational compounds. Research into similar compounds, like L-735,524, a potent HIV-1 protease inhibitor, has revealed insights into the metabolic pathways, highlighting the importance of understanding the pharmacokinetics and metabolism for the development of new therapeutic agents (Balani et al., 1995).
Toxicological Evaluations
The investigation of the toxicological profiles of related compounds has provided valuable information on potential adverse effects and safety. For instance, imidacloprid, a neonicotinoid insecticide, has been subject to studies assessing acute poisoning incidents, shedding light on the clinical manifestations and treatment approaches for exposure to such compounds (Wu, Lin, & Cheng, 2001).
Environmental Exposure Studies
Research on the exposure of preschool children to organophosphorus and pyrethroid pesticides in South Australia has underscored the significance of assessing environmental exposure to various chemical agents, including those related to the compound . Such studies are critical for developing public health policies to regulate and manage the use of these chemicals (Babina et al., 2012).
Wirkmechanismus
The mechanism of action of imidazole derivatives is diverse and depends on the specific compound. Some imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[4-[6-(4,5-dimethylimidazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl]-[2-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23F3N6O/c1-14-15(2)31(13-26-14)20-12-19(27-16(3)28-20)29-8-10-30(11-9-29)21(32)17-6-4-5-7-18(17)22(23,24)25/h4-7,12-13H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJKCQQWMOVWQQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C=N1)C2=CC(=NC(=N2)C)N3CCN(CC3)C(=O)C4=CC=CC=C4C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23F3N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-1,2,3,4-tetrahydroisoquinolin-4-ol](/img/structure/B5558136.png)

![5-(2-furyl)-4-{[(1-methyl-1H-pyrrol-2-yl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5558142.png)
![8-phenylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5558149.png)


![3-[5-(2,5-dichlorophenyl)-2-furyl]-2-phenylacrylonitrile](/img/structure/B5558167.png)
![N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-2,2-dimethylpropanamide](/img/structure/B5558168.png)

![N-[4-(1-piperidinylcarbonyl)benzyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5558192.png)

![4-[(2-tert-butyl-2-methyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]benzoic acid](/img/structure/B5558218.png)
![6-methyl-2-[(3-methylphenyl)amino]-4-pyrimidinecarboxylic acid](/img/structure/B5558227.png)